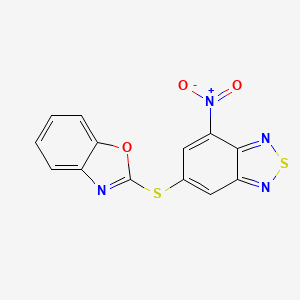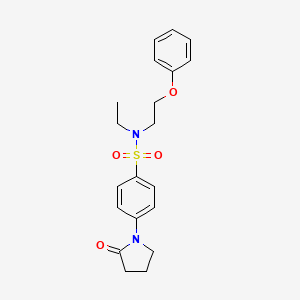
6-(1,3-Benzoxazol-2-ylsulfanyl)-4-nitro-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Benzoxazol-2-ylsulfanyl)-4-nitro-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological and pharmacological activities, including antimicrobial, antifungal, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzoxazol-2-ylsulfanyl)-4-nitro-2,1,3-benzothiadiazole typically involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of a base, such as sodium hydroxide, under high-temperature conditions . The reaction proceeds through a condensation mechanism, forming the benzoxazole ring. The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts, such as metal catalysts or nanocatalysts, are often employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzoxazol-2-ylsulfanyl)-4-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
6-(1,3-Benzoxazol-2-ylsulfanyl)-4-nitro-2,1,3-benzothiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1,3-Benzoxazol-2-ylsulfanyl)-4-nitro-2,1,3-benzothiadiazole involves its interaction with cellular targets, leading to various biological effects. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It can also induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-one
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanone
Uniqueness
6-(1,3-Benzoxazol-2-ylsulfanyl)-4-nitro-2,1,3-benzothiadiazole is unique due to its combination of the benzoxazole and benzothiadiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, including drug development and material science .
Properties
Molecular Formula |
C13H6N4O3S2 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-[(4-nitro-2,1,3-benzothiadiazol-6-yl)sulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C13H6N4O3S2/c18-17(19)10-6-7(5-9-12(10)16-22-15-9)21-13-14-8-3-1-2-4-11(8)20-13/h1-6H |
InChI Key |
BGVJMUDCJOGPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=CC4=NSN=C4C(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(1,3-benzothiazol-2-yl)-3-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B11490850.png)

![[1,2,4]Oxadiazole, 5-(2-fluorobenzyl)-3-(4-pyrrol-1-ylphenyl)-](/img/structure/B11490864.png)
methanone](/img/structure/B11490865.png)

![11-(2-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11490876.png)


![N-(4-chlorobenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11490896.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11490897.png)
![Methyl 4-[5-(4-ethoxyphenyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B11490916.png)
![3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B11490918.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11490921.png)

